![molecular formula C11H15N5 B5850402 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5850402.png)
3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
“3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C11H15N5 . It has an average mass of 217.270 Da and a monoisotopic mass of 217.132751 Da .
Synthesis Analysis
The synthesis of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, providing quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . These methods have been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” is based on a triazolopyridazine core . This core structure is a common feature in many biologically active compounds and is considered a “privileged structure” in medicinal chemistry .Physical And Chemical Properties Analysis
“3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” has a molecular formula of C11H15N5, an average mass of 217.270 Da, and a monoisotopic mass of 217.132751 Da .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been found to exhibit antimicrobial activity . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazole nucleus is present as a central structural component in a number of antifungal drugs . The antifungal drugs based on azole moiety include itraconazole, voriconazole, ravuconazole, and fluconazole .
Anticancer Activity
Triazole derivatives have been found to exhibit anticancer activity . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Antioxidant Activity
Triazole derivatives have also been found to exhibit antioxidant activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Anti-inflammatory Activity
Triazole derivatives have been found to exhibit anti-inflammatory activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Antidepressant Activity
Triazole derivatives have been found to exhibit antidepressant activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Antihypertensive Activity
Triazole derivatives have been found to exhibit antihypertensive activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Antidiabetic Activity
Triazole derivatives have been found to exhibit antidiabetic activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Future Directions
The development of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds represents an exciting area of research in medicinal chemistry . Future work may focus on further exploring the synthetic routes to these compounds, investigating their biological activity, and optimizing their properties for potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other triazolo[4,3-b]pyridazine compounds .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
3-methyl-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-9-12-13-10-5-6-11(14-16(9)10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUUFOYWFBRJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine |
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